![molecular formula C8H8BF3O3 B1451871 4-(2,2,2-Trifluoroethoxy)phenylboronic acid CAS No. 886536-37-4](/img/structure/B1451871.png)
4-(2,2,2-Trifluoroethoxy)phenylboronic acid
Overview
Description
“4-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C7H6BF3O3 . It is used in research and development .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 205.93 . The melting point is between 123-127 °C .Scientific Research Applications
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives like 4-(2,2,2-Trifluoroethoxy)phenylboronic acid, have been extensively used in catalytic processes and organic synthesis. For instance, they act as catalysts in dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent on phenylboronic acids plays a significant role in enhancing the reaction speed by preventing amine coordination to the boron atom (Ke Wang, Yanhui Lu, & K. Ishihara, 2018). Additionally, they are used in cross-coupling reactions to synthesize various organic compounds, including trifluoromethyl ketones, by reacting with organoboron compounds (Ryuki Kakino, I. Shimizu, & A. Yamamoto, 2001).
Materials Science and Nanotechnology
In the realm of materials science, phenylboronic acid derivatives are utilized in the design and synthesis of supramolecular assemblies. These compounds facilitate the formation of hydrogen bonds in crystal structures, leading to innovative materials with potential applications in sensing, drug delivery, and nanotechnology (V. Pedireddi & N. Seethalekshmi, 2004). Phenylboronic acid-modified nanoparticles, for example, have shown promise as potential antiviral therapeutics due to their ability to inhibit viral entry into cells (M. Khanal et al., 2013).
Biological Applications
The unique properties of phenylboronic acids have been exploited in biological applications, such as in the creation of bio-hydrogels with glucose and pH-responsive behaviors. These materials have potential uses in intelligent drug delivery systems, where the release of insulin, for example, can be self-regulated in response to glucose levels in the body (H. Peng et al., 2018). Furthermore, phenylboronic acids are involved in the synthesis of DNA modified with boronic acid, which opens new avenues for saccharide detection and biomedical research (J. Steinmeyer & H. Wagenknecht, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.
Action Environment
The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort .
properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAMTYYMNLVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655550 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886536-37-4 | |
Record name | [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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